3-isopropyl-5-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine -

3-isopropyl-5-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Catalog Number: EVT-3939793
CAS Number:
Molecular Formula: C18H21N7O
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Role in Scientific Research: Derivatives of tetrahydropyrazolo[4,3-c]pyridine have attracted considerable interest in medicinal chemistry due to their diverse biological activities. They have shown promising results as potential therapeutic agents for various diseases.
    • Antibacterial Activity: Some derivatives exhibit potent activity against ESKAPE pathogens, highlighting their potential as novel antibiotics [].
    • Immunosuppressive Activity: Certain compounds within this class demonstrate potent and selective inhibition of cathepsin S, an enzyme involved in the immune response, suggesting their potential in treating autoimmune diseases [].
    • TLR7/8 Antagonist Activity: Research has identified a potent and selective TLR7/8 antagonist within this class, showing promise for treating systemic autoimmune diseases like Sjögren's syndrome and systemic lupus erythematosus [].
    • Dopamine D3 Receptor Modulation: Studies have revealed the ability of specific tetrahydropyrazolo[4,3-c]pyridine derivatives to modulate dopamine D3 receptors, indicating potential for treating conditions associated with dopamine dysregulation [].
Synthesis Analysis
  • Multicomponent Reactions: Employing readily available starting materials to construct the core pyrazolopyridine scaffold in a single reaction vessel [].
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields in the synthesis of specific derivatives [].
  • Structure-Based Optimization: Modifying existing scaffolds by introducing various substituents to enhance target affinity and selectivity [].
Mechanism of Action
  • Cathepsin S Inhibition: Binding to the active site of cathepsin S, blocking its enzymatic activity and interfering with antigen presentation [].
  • TLR7/8 Antagonism: Competing with endogenous ligands for binding to TLR7/8, thereby inhibiting downstream signaling pathways involved in inflammation [].
  • Dopamine D3 Receptor Modulation: Binding to dopamine D3 receptors and either activating or blocking their downstream signaling, depending on the compound's pharmacological profile [].
Applications
  • Development of Novel Antibiotics: Targeting multidrug-resistant bacteria [].
  • Treatment of Autoimmune Diseases: Suppressing the immune response in conditions such as rheumatoid arthritis, psoriasis, and lupus [, ].
  • Management of Neurological Disorders: Modulating dopamine signaling in diseases like Parkinson's disease and schizophrenia [].

1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (13g)

  • Compound Description: This compound, denoted as 13g, represents a lead compound within a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) synthesized and evaluated for their activity against ESKAPE pathogens []. Notably, 13g exhibited superior activity compared to nitrofurantoin, highlighting the potential of combining a THPP scaffold with a nitrofuran warhead.
  • Relevance: While not sharing a direct structural resemblance to 3-isopropyl-5-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, compound 13g exemplifies the exploration of diverse substituents and their impact on biological activity within the pyrazolo[4,3-c]pyridine core. This emphasizes the importance of systematic structural modifications in drug discovery within this chemical class.

(S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

  • Compound Description: MHV370 is a potent and selective Toll-like receptor (TLR) 7/8 antagonist []. This compound emerged from structure-based optimization efforts aimed at developing treatments for systemic autoimmune diseases such as Sjögren's syndrome and systemic lupus erythematosus, where chronic TLR7/8 activation plays a pathogenic role.

1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670)

  • Compound Description: JNJ 10329670 acts as a selective, orally available, high-affinity cathepsin S inhibitor []. This nonpeptidic, noncovalent inhibitor exhibits high potency (Ki ~30 nM) against human cathepsin S while showing significantly less activity against the mouse, dog, monkey, and bovine enzymes. This selectivity renders JNJ 10329670 a valuable tool for investigating the role of cathepsin S in human systems.
  • Relevance: Similar to 3-isopropyl-5-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, JNJ 10329670 contains the tetrahydropyrazolo[4,3-c]pyridine core, though with different substituents. This highlights the versatility of this core structure in accommodating diverse substituents, leading to compounds with distinct biological activities.

Properties

Product Name

3-isopropyl-5-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

IUPAC Name

[3-(5-methyltetrazol-1-yl)phenyl]-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C18H21N7O/c1-11(2)17-15-10-24(8-7-16(15)20-21-17)18(26)13-5-4-6-14(9-13)25-12(3)19-22-23-25/h4-6,9,11H,7-8,10H2,1-3H3,(H,20,21)

InChI Key

ITHTXJJYXFQECF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCC4=C(C3)C(=NN4)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.